molecular formula C10H10F2O2S B14030051 Ethyl 2,6-difluoro-4-(methylthio)benzoate

Ethyl 2,6-difluoro-4-(methylthio)benzoate

Cat. No.: B14030051
M. Wt: 232.25 g/mol
InChI Key: WPSJMJRZIKGWHO-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoro-4-(methylthio)benzoate is an organic compound with the molecular formula C10H10F2O2S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methylthio group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-difluoro-4-(methylthio)benzoate typically involves the esterification of 2,6-difluoro-4-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoro-4-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Ethyl 2,6-difluoro-4-(methylthio)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,6-difluoro-4-(methylthio)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the methylthio group contribute to the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-difluoro-4-(methylthio)benzoate
  • Methyl 2-(methylthio)benzoate
  • Ethyl benzoate

Uniqueness

Ethyl 2,6-difluoro-4-(methylthio)benzoate is unique due to the presence of fluorine atoms at positions 2 and 6, which can significantly influence its chemical reactivity and biological activity. The methylthio group also adds to its distinct properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

ethyl 2,6-difluoro-4-methylsulfanylbenzoate

InChI

InChI=1S/C10H10F2O2S/c1-3-14-10(13)9-7(11)4-6(15-2)5-8(9)12/h4-5H,3H2,1-2H3

InChI Key

WPSJMJRZIKGWHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)SC)F

Origin of Product

United States

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